5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-11-7(14)9-13-12-8(15-9)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYAUJBFTYCAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 5 Phenyl 1,3,4 Oxadiazole 2 Carbohydrazide
Retrosynthetic Analysis for the 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide Scaffold
A retrosynthetic analysis of the this compound scaffold reveals several key disconnection points, suggesting various synthetic strategies. The primary disconnection breaks the molecule into a 5-phenyl-1,3,4-oxadiazole-2-carbonyl derivative and hydrazine (B178648). This highlights the introduction of the hydrazide group as a late-stage functionalization.
Further disconnection of the 5-phenyl-1,3,4-oxadiazole core points to two main precursors: a benzoyl-containing fragment and a fragment that provides the C2-N-N unit of the ring. A common approach involves the cyclization of a 1,2-diacylhydrazine derivative. nih.gov This intermediate can be conceptually broken down into benzohydrazide (B10538) and a suitable carboxylic acid derivative. An alternative disconnection of the oxadiazole ring suggests a reaction between a benzoyl derivative and a semicarbazide (B1199961) or thiosemicarbazide (B42300) derivative. nih.govresearchgate.net
A visual representation of a possible retrosynthetic analysis is shown below:
Figure 1: Retrosynthetic Analysis
graph TD
A["this compound"] --> B{"Disconnection 1: C-N bond"};
B --> C["5-Phenyl-1,3,4-oxadiazole-2-carbonyl derivative"]
B --> D["Hydrazine"];
C --> E{"Disconnection 2: Oxadiazole ring"};
E --> F["Benzohydrazide"];
E --> G["Oxalyl dichloride or equivalent"];
Established Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Core Structures
The synthesis of the 1,3,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with numerous methods available. A prevalent and widely used method is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This reaction is typically facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. openmedicinalchemistryjournal.comresearchgate.netniscpr.res.in
Another common strategy involves the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of aldehydes with acylhydrazides. researchgate.netorganic-chemistry.org Various oxidizing agents, including iodine and potassium carbonate, can be employed for this transformation. organic-chemistry.org One-pot syntheses have also been developed, where carboxylic acids and acylhydrazides are directly cyclized using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or through microwave-assisted protocols. openmedicinalchemistryjournal.comresearchgate.net
The following table summarizes some of the key methods for synthesizing the 1,3,4-oxadiazole core:
| Method | Starting Materials | Reagents/Conditions | Key Features |
| Cyclodehydration | 1,2-Diacylhydrazines | POCl₃, SOCl₂, PPA | Versatile and widely used. nih.govresearchgate.net |
| Oxidative Cyclization | N-Acylhydrazones | I₂, K₂CO₃, Chloramine-T | Mild conditions, good for diversification. niscpr.res.inorganic-chemistry.org |
| One-Pot Synthesis | Carboxylic acids, Acylhydrazides | HATU, TCCA, Burgess reagent | Efficient and reduces reaction steps. openmedicinalchemistryjournal.com |
| From Hydrazides and CS₂ | Acylhydrazide, Carbon disulfide | KOH, ethanol (B145695) | Leads to 2-thiol substituted oxadiazoles. nih.govjchemrev.com |
Strategies for Introducing the Carbohydrazide (B1668358) Moiety
The carbohydrazide functionality is a key reactive handle on the 5-phenyl-1,3,4-oxadiazole scaffold, allowing for further derivatization. A common method to introduce this group is through the hydrazinolysis of a corresponding ester derivative. For instance, a 5-phenyl-1,3,4-oxadiazole-2-carboxylate ester can be reacted with hydrazine hydrate (B1144303) to yield the desired carbohydrazide. researchgate.netijper.org
Alternatively, the carbohydrazide moiety can be constructed before the formation of the oxadiazole ring. For example, a carbohydrazide can be reacted with a suitable reagent to form a thiosemicarbazide intermediate, which is then cyclized to the oxadiazole. luxembourg-bio.com Another approach involves the reaction of a dihydrazide with an appropriate precursor to form the heterocyclic core with the carbohydrazide already in place.
Design and Synthesis of Analog Libraries Based on this compound
The structural versatility of the this compound scaffold allows for the generation of diverse analog libraries, which is a crucial strategy in drug discovery and materials science. researchgate.net
The electronic and steric properties of substituents on the C5-phenyl ring can significantly influence the biological activity and physicochemical properties of the resulting compounds. researchgate.netresearchgate.net The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl, -F) can modulate the electron density of the entire molecule. nih.govlumenlearning.com Studies have shown that the nature and position of these substituents can impact the molecule's ability to interact with biological targets. nih.gov For example, the presence of halogen substituents can enhance lipophilicity and potentially improve cell membrane permeability. scispace.com
A study on bi-1,3,4-oxadiazole derivatives demonstrated that fluoro-substituents had a minor effect on absorption and emission spectra, while methoxy- and nitro-substituted derivatives caused a larger red-shift in the spectra. researchgate.net Another study on diphenyl-1,3,4-oxadiazole derivatives found that compounds with electron-withdrawing groups like nitro and chloro at the C2 and C5 positions exhibited significant CNS depressant activities. nih.gov
The following table provides examples of how different substituents on the phenyl ring can affect the properties of 1,3,4-oxadiazole derivatives:
| Substituent | Position | Observed Effect | Reference |
| -F | para | Can improve activity against certain fungal strains. | acs.org |
| -NO₂ | para | Can lead to significant CNS depressant activity. | nih.gov |
| -Cl | para | Can enhance CNS depressant activity. | nih.gov |
| -OCH₃ | para | Can cause a red-shift in emission spectra. | researchgate.net |
The carbohydrazide moiety is a versatile functional group that can be readily modified to generate a wide range of derivatives. One common modification is the reaction with various aldehydes or ketones to form the corresponding hydrazones. scispace.com These hydrazones can then be used as precursors for further cyclization reactions to generate new heterocyclic systems.
Another important modification is the reaction with isocyanates or isothiocyanates to produce semicarbazide or thiosemicarbazide derivatives, respectively. nih.gov These intermediates can also be cyclized to form different heterocyclic rings. Furthermore, the carbohydrazide can be acylated with various acid chlorides or anhydrides to yield diacylhydrazine derivatives, which can then be cyclized to form other 1,3,4-oxadiazole structures. nih.gov
The development of diverse derivatization protocols is essential for exploring the chemical space around the this compound scaffold. This includes the use of various coupling reagents and reaction conditions to attach a wide array of chemical fragments to the core structure. For instance, the carbohydrazide can be used as a nucleophile in reactions with various electrophiles. nih.gov
Researchers have successfully synthesized libraries of 1,3,4-oxadiazole derivatives by reacting carbohydrazides with different aromatic acids in the presence of phosphorus oxychloride. derpharmachemica.com The Mannich reaction has also been employed to introduce aminomethyl groups onto the oxadiazole ring. derpharmachemica.com Additionally, the thiol group in 2-mercapto-1,3,4-oxadiazole derivatives, which can be synthesized from carbohydrazides, is a versatile handle for nucleophilic substitution reactions. nih.gov
Green Chemistry Approaches in this compound Synthesis
The synthesis of the title compound is not typically a one-pot reaction but rather a multi-step process. Green chemistry principles are most effectively applied during the formation of the 5-phenyl-1,3,4-oxadiazole ring system. The final conversion to the carbohydrazide is generally achieved through a standard hydrazinolysis reaction. The primary green methods involve the cyclization of benzohydrazide with a suitable reagent under microwave or ultrasonic conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. nih.gov In the context of 1,3,4-oxadiazole synthesis, microwaves can dramatically shorten reaction times from hours to minutes. ijacskros.comresearchgate.net
Another microwave-assisted approach involves the one-pot condensation of mono-arylhydrazides with acid chlorides in a high-boiling polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA), which eliminates the need for an additional acid catalyst or dehydrating agent. researchgate.net
| Reactants | Method | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzhydrazide and various carboxylic acids | Microwave Irradiation | POCl₃, 100°C, 110 W | 4-10 min | 72-88% | ijacskros.com |
| Benzhydrazide and various carboxylic acids | Conventional Heating | POCl₃, reflux, 110°C | 4-10 h | 65-81% | ijacskros.com |
| Diphenylacetic acid hydrazide and various reagents | Microwave Irradiation | Solvent-free or in ethanol | 1-5 min | 75-89% | researchgate.net |
| Mono-arylhydrazides and acid chlorides | Microwave Irradiation | HMPA | Not specified | Good to excellent | researchgate.net |
Ultrasound-Assisted Synthesis
Ultrasonic irradiation provides an alternative energy source for chemical reactions, proceeding via the formation and collapse of cavitation bubbles. This technique is known for enhancing reaction rates and yields. nih.gov
The synthesis of various 1,3,4-oxadiazole derivatives has been successfully achieved using ultrasound. For example, 5-substituted-1,3,4-oxadiazol-2-amines have been synthesized from hydrazides and cyanogen (B1215507) bromide in ethanol with potassium bicarbonate as a base, achieving yields of 81-93% under ultrasonic irradiation. tsijournals.comsemanticscholar.org Another notable green application is the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide with only a few drops of DMF, avoiding the need for acidic or basic catalysts. researchgate.netnih.gov This low-solvent approach is particularly environmentally friendly. researchgate.netnih.gov
While a direct ultrasonic synthesis of this compound is not prominently reported, the synthesis of its precursors is feasible. For instance, the formation of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746) from benzohydrazine and chloroacetic acid can be performed using an ultrasonic technique, which can then be further derivatized. ijacskros.com
| Reactants | Product Type | Method | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl hydrazides and CS₂ | 5-substituted-1,3,4-oxadiazole-2-thiol | Ultrasound Irradiation | Few drops of DMF, no catalyst | Good to excellent | researchgate.netnih.gov |
| Hydrazides and cyanogen bromide | 5-substituted-1,3,4-oxadiazol-2-amine | Ultrasound Irradiation | Ethanol, K₂CO₃ | 81-93% | tsijournals.comsemanticscholar.org |
| Benzohydrazine and Chloroacetic acid | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | Ultrasound Irradiation | Phosphorus oxychloride | Not specified | ijacskros.com |
Solvent-Free and Alternative Solvent Approaches
A key principle of green chemistry is the reduction or elimination of hazardous solvents. Some synthetic methods for 1,3,4-oxadiazoles have been developed that are either solvent-free or use more environmentally benign solvents like dichloromethane (B109758) in place of more hazardous ones like carbon tetrachloride. tsijournals.com Mechanochemical synthesis, which involves grinding reactants together without any solvent, is another green alternative that has been applied to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org
Computational Chemistry and Cheminformatics for 5 Phenyl 1,3,4 Oxadiazole 2 Carbohydrazide
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the interaction between a ligand, such as 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide, and a biological target, typically a protein.
Ligand-Protein Binding Mode Analysis
The analysis of the binding mode of this compound and its analogs reveals how these molecules fit within the active site of a protein. For instance, in studies on related 1,3,4-oxadiazole (B1194373) derivatives, docking simulations have shown that the oxadiazole ring and adjacent substituents play a crucial role in forming key interactions with amino acid residues. mdpi.comekb.eg
The binding mode is often characterized by a combination of interactions:
Hydrogen Bonds: The carbohydrazide (B1668358) moiety (-CONHNH2) is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form hydrogen bonds with polar residues in the active site of a receptor. For example, in docking studies of similar oxadiazole derivatives with peptide deformylase, hydrogen bonds are consistently observed as a key stabilizing interaction. nih.gov
Hydrophobic Interactions: The phenyl ring of the compound typically engages in hydrophobic interactions, such as pi-pi stacking or pi-alkyl interactions, with nonpolar residues of the target protein. mdpi.com These interactions are vital for the proper orientation and anchoring of the ligand within the binding pocket.
Pi-Interactions: The aromatic nature of both the phenyl and the 1,3,4-oxadiazole rings allows for various pi-interactions, including pi-pi stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan, and cation-pi interactions with charged residues. bioorganica.com.ua
Prediction of Binding Affinities and Interactions
Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy score generally indicates a more stable ligand-protein complex. For a series of 1,3,4-oxadiazole derivatives targeting Aurora A kinase (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), docking studies have revealed binding affinities ranging from -8.5 to -10.1 kcal/mol and -8.8 to -9.5 kcal/mol, respectively. mdpi.com While specific data for this compound is not detailed in these studies, the binding affinities of its analogs suggest that it would also exhibit strong interactions with various biological targets.
The following table illustrates typical interactions observed for 1,3,4-oxadiazole derivatives in molecular docking studies, which can be extrapolated to this compound.
Table 1: Predicted Interactions of 1,3,4-Oxadiazole Derivatives with Protein Targets
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Peptide Deformylase | Glycine, Leucine | Hydrogen Bond | nih.gov |
| AURKA | Lysine 162 | Hydrogen Bond | mdpi.com |
| VEGFR-2 | Cysteine, Histidine | Pi-Sigma, Hydrogen Bond | mdpi.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, such as its geometry, charge distribution, and orbital energies. These calculations are essential for understanding the intrinsic reactivity of this compound.
Density Functional Theory (DFT) Applications to this compound
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. capes.gov.brajchem-a.com For analogs of this compound, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine optimized geometry and vibrational frequencies. ajchem-a.com Such studies reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.
Key findings from DFT studies on related structures include:
The planarity of the oxadiazole ring.
The distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps. These maps indicate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis shows that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack. ajchem-a.com
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. nih.gov The energies of the HOMO and LUMO and their energy gap (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's reactivity and kinetic stability. ajchem-a.com
HOMO: The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capacity.
LUMO: The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capacity.
HOMO-LUMO Gap: The energy gap is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies are -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap suggests good kinetic stability for this class of compounds.
Table 2: Calculated FMO Properties of a 5-Phenyl-1,3,4-oxadiazole Analog
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5743 |
| LUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov For 1,3,4-oxadiazole derivatives, QSAR models have been developed to predict various activities, including antimycobacterial and antioxidant properties. researchgate.netbrieflands.com
A QSAR study typically involves the following steps:
Data Set Collection: A series of 1,3,4-oxadiazole derivatives with their experimentally determined biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For example, a 3D-QSAR study on 1,3,4-oxadiazole derivatives as antimycobacterial agents identified that the presence of a sulfur atom is crucial for activity, while bulky substituents tend to decrease it. brieflands.com Another QSAR model for the antioxidant activity of 1,3,4-oxadiazole derivatives found that descriptors related to atomic mass and molecular symmetry were positively correlated with activity. researchgate.net While a specific QSAR model for this compound is not available, these studies demonstrate the utility of QSAR in identifying the key structural features that govern the biological activity of this class of compounds, thereby guiding the synthesis of more effective molecules.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Glycine |
| Leucine |
| Lysine |
| Cysteine |
| Histidine |
Development of Predictive Models for Biological Activity
Predictive models for the biological activity of 1,3,4-oxadiazole derivatives are often developed using Quantitative Structure-Activity Relationship (QSAR) studies. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For instance, 2D and 3D-QSAR studies on a series of 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)-N-(4-((Z)-3-phenylacryloyl)phenyl)acetamide derivatives as EGFR inhibitors have been conducted to optimize the pharmacophore for enhanced activity. uq.edu.au Such studies generate statistically significant models that can predict the activity of new compounds based on their structural descriptors. uq.edu.au
For this compound, predictive models could be developed by synthesizing a library of its derivatives with varied substitutions on the phenyl ring and evaluating their activities against a specific biological target. The resulting data would then be used to build a QSAR model. Research on related structures has indicated that the N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide framework is a crucial pattern for antifungal bioactivity, suggesting that this core scaffold is a promising starting point for developing predictive models targeting fungal enzymes like succinate (B1194679) dehydrogenase. nih.gov
Identification of Key Physicochemical Descriptors
The biological activity and pharmacokinetic profile of a molecule are governed by its physicochemical properties. Computational tools allow for the rapid calculation of these descriptors. For this compound, these descriptors provide insight into its potential behavior in a biological system. Key descriptors include lipophilicity (Log P), topological polar surface area (TPSA), molecular weight, and counts of hydrogen bond donors and acceptors. These parameters are fundamental inputs for building predictive QSAR models and assessing drug-likeness.
Below is a table of key physicochemical descriptors for this compound, calculated using computational methods.
Table 1: Calculated Physicochemical Descriptors for this compound
| Descriptor | Value |
|---|---|
| Molecular Formula | C₉H₈N₄O₂ |
| Molecular Weight | 204.19 g/mol |
| Predicted LogP (XLOGP3) | 0.54 |
| Topological Polar Surface Area (TPSA) | 99.03 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
Data generated using SwissADME web tool.
In Silico Pharmacokinetics and Drug-Likeness Predictions
Beyond predicting biological activity, computational models are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This early assessment of pharmacokinetics is crucial to avoid costly late-stage failures in drug development. scbdd.com
Computational Absorption, Distribution, Metabolism, and Excretion (ADME) Parameter Estimation
Various online platforms, such as ADMETlab 2.0 and pkCSM, utilize machine learning models trained on large datasets of experimental data to predict a wide range of ADME parameters from a molecule's structure. uq.edu.au These predictions can include gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxicity. For this compound, these in silico predictions offer a preliminary view of its likely pharmacokinetic profile.
Table 2: Predicted ADME Parameters for this compound
| Parameter | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp. |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |
Data generated using SwissADME web tool.
Assessment of Lipinski's Rule of Five and Other Drug-Likeness Filters
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. scbdd.com The most well-known filter is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and hydrogen bond donors and acceptors. scbdd.com Molecules that comply with these rules tend to have a higher probability of good oral bioavailability. Other filters, such as Veber's rules (which consider the number of rotatable bonds and TPSA), also provide valuable insights.
This compound can be evaluated against these rules using its calculated physicochemical properties.
Table 3: Drug-Likeness Assessment of this compound
| Rule/Filter | Parameter | Value | Threshold | Compliance |
|---|---|---|---|---|
| Lipinski's Rule | Molecular Weight | 204.19 | ≤ 500 Da | Yes |
| LogP | 0.54 | ≤ 5 | Yes | |
| H-Bond Donors | 3 | ≤ 5 | Yes | |
| H-Bond Acceptors | 4 | ≤ 10 | Yes | |
| Violations | > 1 | 0 (No Violations) | ||
| Veber's Rule | TPSA | 99.03 Ų | ≤ 140 Ų | Yes |
Data generated using SwissADME web tool.
The analysis indicates that this compound exhibits excellent drug-like properties according to these widely accepted filters, with zero violations of Lipinski's Rule of Five.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through either structure-based or ligand-based approaches.
Pharmacophore Modeling and Elucidation
Ligand-based drug design relies on knowledge of other molecules that bind to the biological target of interest. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target.
For this compound, a pharmacophore model can be developed based on a set of known active compounds with a similar scaffold. Research on related antifungal agents has suggested that the N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide pattern is a critical pharmacophoric feature for activity against succinate dehydrogenase. nih.gov Molecular docking studies of these compounds into the enzyme's active site revealed key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov Elucidating such a pharmacophore model for this compound and its analogs would enable the virtual screening of large compound databases to identify novel hits with potentially similar or improved biological activity.
Screening of Chemical Databases for Novel Scaffolds
The quest for novel bioactive molecules is a cornerstone of modern drug discovery and agrochemical research. Computational chemistry and cheminformatics offer powerful tools to navigate the vast chemical space of existing compound libraries. For a molecule with established biological potential like this compound, these computational techniques are invaluable for identifying new, structurally diverse compounds that retain or even enhance the desired activity. This is often achieved by using the core scaffold as a template for virtual screening of large chemical databases.
The fundamental principle behind this approach is that molecules with similar structural or electronic features are likely to exhibit similar biological activities. The 1,3,4-oxadiazole ring, in particular, is considered a privileged scaffold in medicinal chemistry due to its favorable metabolic stability and ability to participate in hydrogen bonding.
Pharmacophore modeling is a key technique in this process. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's interaction with a specific biological target. In the context of this compound, research has indicated that the N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide pattern is a crucial pharmacophore for certain biological activities, such as antifungal action. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large chemical databases, such as PubChem, ChEMBL, or the ZINC database. nih.govnih.govnih.govsemanticscholar.org These databases contain millions of compounds that can be filtered to identify those that match the defined pharmacophoric features. This process significantly narrows down the number of compounds for further investigation.
Following the initial virtual screening, the resulting "hit" compounds are typically subjected to further computational analysis, such as molecular docking. nih.govnih.gov This involves predicting the binding orientation and affinity of the hit compounds within the active site of a target protein. This step helps to prioritize the most promising candidates for synthesis and biological testing.
Several studies have successfully employed this strategy using the 1,3,4-oxadiazole scaffold as a starting point to identify novel bioactive agents. For instance, a pharmacophore model based on 1,3,4-oxadiazole derivatives was used to screen the PubChem and ChEMBL databases to discover new potential inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer progression. nih.gov In another study, a validated pharmacophore model was used to screen over 30,000 1,3,4-oxadiazole derivatives from the PubChem database, leading to the identification of novel tubulin inhibitors with potential anticancer activity. nih.gov
The table below summarizes the findings of representative virtual screening studies based on the 1,3,4-oxadiazole scaffold.
| Target | Screening Methodology | Database(s) Screened | Number of Compounds Screened | Number of Hits Identified | Follow-up Analysis | Reference |
|---|---|---|---|---|---|---|
| Thymidine Phosphorylase | 3D-QSAR Pharmacophore Modeling | PubChem, ChEMBL | 12,353 | 329 | Molecular Docking, ADMET Analysis, MMGBSA, DFT | nih.gov |
| Tubulin | Pharmacophore Model-Based Virtual Screening | PubChem | 30,212 | 11 | Molecular Docking, MM-GBSA, ADME Studies | nih.gov |
| HDAC6 | Pharmacophore-Based Virtual Screening | ZINC Database | ~8,000,000 | 54 | Molecular Docking, ADMET Analysis, Molecular Dynamics | nih.gov |
These examples highlight the power of computational screening of chemical databases to identify novel scaffolds based on the 1,3,4-oxadiazole core, which is central to this compound. This approach accelerates the discovery of new lead compounds for various therapeutic areas by leveraging existing chemical knowledge and computational power.
Mechanistic Investigations and Biological Target Identification for 5 Phenyl 1,3,4 Oxadiazole 2 Carbohydrazide
Proposed Molecular Mechanisms of Biological Action
The biological effects of 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide and its derivatives are attributed to their ability to interact with specific biological macromolecules, leading to the modulation of crucial cellular functions. These mechanisms range from direct enzyme inhibition to interference with major signaling pathways.
A primary mechanism through which oxadiazole derivatives exert their biological effects is the inhibition of key enzymes. Studies on various analogs of the core 5-Phenyl-1,3,4-oxadiazole structure have identified several enzymatic targets.
Succinate (B1194679) Dehydrogenase (SDH) Inhibition: A series of novel 1,3,4-oxadiazole-2-carbohydrazides have been investigated as potential agricultural antifungal agents. nih.gov Molecular docking studies suggest that these compounds can fit within the binding pocket of succinate dehydrogenase (SDH), a vital enzyme in the citric acid cycle and the mitochondrial electron transport chain. nih.gov This hypothesis was supported by observed significant inhibitory effects on SDH activity, indicating that the antifungal properties may stem from targeting this enzyme. nih.gov The N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide framework was identified as a necessary feature for this bioactivity. nih.gov
Notum Carboxylesterase Inhibition: A closely related scaffold, 5-phenyl-1,3,4-oxadiazol-2(3H)-one, was identified as a potent inhibitor of Carboxylesterase Notum. ucl.ac.uk Notum is an enzyme that negatively regulates the Wnt signaling pathway by deactivating Wnt proteins. ucl.ac.uk Inhibition of Notum by these oxadiazole compounds restores the activation of Wnt signaling, suggesting a therapeutic approach for diseases associated with its dysregulation. ucl.ac.uk
Other Enzymatic Targets: Derivatives of the 1,3,4-oxadiazole (B1194373) core have shown inhibitory activity against a range of other enzymes. In one study, a derivative, 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole, was tested against several enzymes and demonstrated notable inhibitory properties, particularly against α-glucosidase. nih.gov The same compound also showed inhibitory effects on cholinesterases, tyrosinase, and α-amylase. nih.gov Furthermore, some 1,3,4-oxadiazole derivatives have been found to inhibit thymidine (B127349) phosphorylase, an enzyme implicated in cancer cell proliferation. nih.gov
Table 1: Enzyme Inhibition by Derivatives of 5-Phenyl-1,3,4-oxadiazole
| Enzyme Target | Specific Compound/Derivative Class | Observed Effect | Reference |
|---|---|---|---|
| Succinate Dehydrogenase (SDH) | 1,3,4-Oxadiazole-2-carbohydrazides | Antifungal activity via enzyme inhibition | nih.gov |
| Notum Carboxylesterase | 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones | Potent inhibition, restoration of Wnt signaling | ucl.ac.uk |
| α-Glucosidase | 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | Significant inhibitory activity | nih.gov |
| Thymidine Phosphorylase | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | Enzyme inhibition and anticancer potential | nih.gov |
| Main Protease (Mpro) of SARS-CoV-2 | 3-phenyl-1,2,4-oxadiazole derivatives | Inhibitory activity against viral replication | nih.gov |
In addition to enzyme inhibition, certain derivatives of the 1,3,4-oxadiazole scaffold function by binding to cellular receptors. A prominent example is their interaction with the benzodiazepine (B76468) (BZD) binding site on the GABA-A receptor.
Researchers have designed and synthesized diphenyl-1,3,4-oxadiazole derivatives as novel ligands for BZD receptors. semanticscholar.org The design is based on the essential pharmacophores required for binding, which include a π-electron-rich aromatic or heteroaromatic ring and another out-of-plane aromatic ring that enhances binding affinity. semanticscholar.org These compounds were developed to act as agonists at the BZD receptor, which is part of the ligand-gated ion channel responsible for mediating the effects of the inhibitory neurotransmitter GABA. semanticscholar.org
The interaction of oxadiazole compounds with enzymes and receptors ultimately translates into the modulation of broader cellular signaling pathways, which is often the basis for their therapeutic effects.
Wnt Signaling Pathway: As mentioned, 5-phenyl-1,3,4-oxadiazol-2-ones inhibit the enzyme Notum. ucl.ac.uk Since Notum is a negative regulator of Wnt signaling, its inhibition leads to the restoration and activation of this pathway, which is crucial in development, neurogenesis, and disease. ucl.ac.uk
Apoptotic Signaling: The derivative 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole has demonstrated strong anticancer activity in pancreatic cancer cell lines by inducing apoptosis. nih.gov This suggests the compound engages with and activates apoptotic signaling pathways within cancer cells. nih.gov Similarly, other studies on related compounds have shown modulation of key proteins in apoptosis, such as the downregulation of anti-apoptotic BCL-2 and the overexpression of pro-apoptotic Bax genes. mdpi.com
MAPK Signaling Pathway: While studying a different isomer, researchers found that a 1,2,5-oxadiazole derivative could inhibit the VEGFR-2 kinase. mdpi.com This inhibition led to a downstream decrease in the levels of total ERK and its phosphorylated form, key components of the MAPK signaling pathway. mdpi.com This modulation also resulted in the downregulation of metalloproteinase MMP-9 and the upregulation of cell cycle inhibitors p21 and p27, ultimately causing cell cycle arrest and apoptosis. mdpi.com
Methodologies for Identification of Protein Targets
Identifying the specific protein targets of a bioactive compound is a critical yet challenging step in drug discovery. For the 1,3,4-oxadiazole class of compounds, several advanced methodologies have been employed.
Molecular Docking: This computational technique is frequently used as an initial step to predict the binding of a ligand to a protein target. For 1,3,4-oxadiazole-2-carbohydrazides, molecular docking was used to suggest that succinate dehydrogenase (SDH) was a likely target, a finding that was later verified experimentally. nih.gov
Chemical Proteomics and Activity-Based Protein Profiling (ABPP): This powerful approach uses chemical probes to map the target interaction landscape of a compound in a complex biological system. nih.gov For a series of 1,3,4-oxadiazole-2-ones with antibacterial activity against MRSA, researchers used a tailor-made activity-based probe to identify several cysteine and serine hydrolases as relevant targets, including FabH, FphC, and AdhE. nih.gov
Photoaffinity Labelling (PAL): PAL is a technique that uses a photo-reactive group on a small molecule probe to form a covalent bond with its target protein upon UV irradiation, allowing for subsequent identification. scilit.comresearchgate.net This method is advantageous as it can capture transient molecular interactions within native cellular conditions. scilit.comresearchgate.net It has been successfully applied to identify the protein targets of related 1,3,4-oxadiazin-5(6H)-one anticancer agents. researchgate.net
Interaction with Biomolecular Systems (e.g., DNA, RNA, Membranes)
Beyond specific protein targets, 1,3,4-oxadiazole derivatives have been shown to interact with other crucial biomolecular systems.
DNA Binding: Studies on conjugated arylethenyl-1,3,4-oxadiazolyl-1,2,4-oxadiazoles have demonstrated strong binding interactions with Calf Thymus DNA (CT-DNA). rsc.org Spectroscopic analysis and molecular docking studies confirmed this interaction, suggesting that DNA could be a potential target for this class of compounds. rsc.org
Protein Binding (Human Serum Albumin): The same study that investigated DNA binding also examined the interaction of these oxadiazole derivatives with Human Serum Albumin (HSA), the most abundant protein in human blood plasma. rsc.org The results indicated a moderate association capability with HSA, which is relevant for the pharmacokinetic profile of a potential drug. rsc.org
Emerging Applications and Future Research Directions for 5 Phenyl 1,3,4 Oxadiazole 2 Carbohydrazide
Potential as a Lead Compound for Drug Discovery and Development
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide serves as a valuable lead compound in the quest for novel therapeutic agents. The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles. researchgate.net This scaffold is a key component in a variety of compounds exhibiting significant biological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. mdpi.com
The versatility of the 1,3,4-oxadiazole nucleus allows for structural modifications to enhance potency and selectivity. For instance, hybridization of the 1,3,4-oxadiazole moiety with other pharmacophores is a promising strategy to overcome challenges such as drug resistance and toxicity associated with current anticancer drugs. researchgate.net Derivatives of this scaffold have shown potent anticancer activity through various mechanisms, including the inhibition of growth factors, enzymes, and kinases. mdpi.com The development of novel 1,3,4-oxadiazole-based drugs has shown promising results, with some derivatives demonstrating high cytotoxicity towards malignant cells. mdpi.com
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | Thymidylate Synthase Inhibition mdpi.com |
| SGC-7901 (Stomach) | 30.0 ± 1.2 | ||
| HepG2 (Liver) | 18.3 ± 1.4 | ||
| 3-trifluoromethyl-piperazine derivative | HepG2 (Liver) | More effective than 5-fluorouracil | FAK Inhibition mdpi.com |
| 5H-dibenzo[b,e]azepin-6,11-dione derivative | OVCAR-3 (Ovarian) | Stronger than rucaparib | PARP-1 Inhibition mdpi.com |
Development of Advanced Drug Delivery Systems (Conceptual discussion, no dosage/safety data)
To enhance the therapeutic efficacy of this compound and its derivatives, the development of advanced drug delivery systems is a critical area of research. Nanotechnology-based carriers, such as nanoparticles and liposomes, offer the potential to overcome challenges associated with poor solubility and to improve the biodistribution of these compounds. nih.gov
For instance, encapsulating these heterocyclic compounds within nanoparticles could facilitate targeted delivery to cancer cells, thereby increasing their local concentration at the tumor site and minimizing systemic toxicity. nih.gov The design of such delivery systems would consider the physicochemical properties of the 1,3,4-oxadiazole derivatives, including their lipophilicity and hydrogen bonding capacity, to ensure efficient loading and release. nih.gov The use of organic nanoparticles of oxadiazole derivatives has been explored, suggesting potential applications in various fields, including medicine.
Strategies for Integration with Combination Therapies
The integration of this compound derivatives into combination therapies presents a promising strategy to enhance treatment outcomes, particularly in complex diseases like cancer and infectious diseases. Combination therapy can help to overcome drug resistance and may allow for synergistic effects with existing drugs. nih.gov
In the context of cancer, derivatives of this scaffold could be combined with established chemotherapeutic agents. For example, a 1,3,4-oxadiazole derivative that inhibits a specific kinase could be used in conjunction with a DNA-damaging agent to target cancer cells through multiple pathways. mdpi.com In the realm of infectious diseases, these compounds have shown potential for synergistic effects with conventional antibiotics. For instance, a 1,3,4-oxadiazole-based compound demonstrated a synergistic effect when combined with gentamicin against Staphylococcus aureus. nih.gov This approach could help to combat the growing problem of antimicrobial resistance. nih.gov
Exploration of New Therapeutic Indications
The broad biological activity of the 1,3,4-oxadiazole scaffold suggests its potential for a wide range of therapeutic applications beyond its currently explored uses. semanticscholar.org Research has indicated the potential of these compounds as antibacterial, antifungal, antitubercular, antiviral, anti-inflammatory, and anticancer agents. mdpi.com
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as inhibitors of various enzymes implicated in disease. For example, certain derivatives have been identified as potent inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, making them attractive candidates for cancer therapy. mdpi.com Others have shown inhibitory activity against focal adhesion kinase (FAK) and poly (ADP-ribose) polymerase (PARP-1), both of which are important targets in oncology. mdpi.com The diverse biological activities of this scaffold warrant further investigation into its potential for treating a variety of diseases.
Table 2: Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives
| Biological Activity | Target/Mechanism | Reference |
|---|---|---|
| Antibacterial | DNA gyrase inhibition | nih.gov |
| Antifungal | Broad-spectrum activity | nih.gov |
| Anticancer | Inhibition of EGFR, VEGF, tubulin polymerization, HDACs | nih.gov |
| Anti-inflammatory | Inhibition of cyclooxygenase | nih.gov |
| Antitubercular | Inhibition of LtaS | nih.gov |
Advancements in Synthetic Methodologies for the Scaffold
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry, with several methods available for their preparation. nih.gov A common route involves the cyclization of 1,2-diacylhydrazines or the reaction of acid hydrazides with various reagents. jchemrev.com
One of the most straightforward methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of 1,2-diacylhydrazines using dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov Another widely used approach is the reaction of acid hydrazides with acid chlorides, followed by cyclization. jchemrev.com More recent advancements include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. jchemrev.com The development of one-pot synthesis protocols has also made the production of these compounds more efficient and environmentally friendly. mdpi.com
Integration of Advanced Computational Approaches in Design and Optimization
Computational methods play a crucial role in the design and optimization of 1,3,4-oxadiazole derivatives as potential drug candidates. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to understand the interactions between these compounds and their biological targets, guiding the design of more potent and selective inhibitors. nih.gov
Molecular docking studies have been employed to investigate the binding modes of 1,3,4-oxadiazole derivatives with various enzymes, providing insights into the key structural features required for activity. mdpi.com For example, docking studies have helped to elucidate the interactions of these compounds with the active sites of enzymes like thymidylate synthase and PARP-1. mdpi.com QSAR models have been developed to correlate the structural properties of these derivatives with their biological activities, enabling the prediction of the potency of new compounds before their synthesis. nih.gov
Challenges and Opportunities in the Translational Research of this compound
The translation of promising preclinical findings for this compound and its derivatives into clinical applications faces several challenges. A primary hurdle is the often-poor physicochemical properties of heterocyclic compounds, including low solubility, which can limit their bioavailability. nih.gov The potential for off-target effects and toxicity also needs to be carefully evaluated. nih.gov
Despite these challenges, there are significant opportunities for the clinical development of 1,3,4-oxadiazole-based compounds. The versatility of the scaffold allows for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic properties. researchgate.net The development of advanced drug delivery systems, as discussed earlier, can help to overcome solubility and delivery issues. nih.gov Furthermore, the broad spectrum of biological activities associated with this scaffold provides a rich pipeline for the discovery of new therapies for a range of diseases. semanticscholar.org Interdisciplinary collaboration and streamlined regulatory pathways will be crucial for the successful clinical translation of these promising compounds. openmedicinalchemistryjournal.com
Q & A
Q. What are the standard synthetic routes for 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide?
The compound is typically synthesized via cyclization of carbohydrazide precursors. For example:
- Hydrazide derivatives (e.g., 2-oxo-2H-chromene-3-carbohydrazide) are refluxed with active methylene compounds (e.g., acetylacetone) in ethanol using piperidine as a catalyst .
- Alternative methods involve reacting hydrazides with carbon disulfide in alcoholic KOH, followed by acidification to yield the oxadiazole core . Key analytical techniques like TLC, NMR, and MS are critical for monitoring reaction progress and confirming product purity .
Q. How is the structural integrity of this compound validated?
- X-ray crystallography is the gold standard for unambiguous structural confirmation. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, as demonstrated in studies of analogous oxadiazole derivatives .
- Spectroscopic methods : H/C NMR confirms proton environments and carbon frameworks, while IR spectroscopy identifies functional groups like C=O and N-H .
Q. What preliminary biological assays are used to evaluate this compound?
- In vitro enzyme inhibition : α-Amylase/α-glucosidase assays are common for antidiabetic potential. IC values are compared to standards like acarbose .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/-negative bacteria (e.g., Proteus vulgaris) and fungi .
- Cytotoxicity : MTT assays on cell lines (e.g., HepG2) assess therapeutic index .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives?
- Density Functional Theory (DFT) : Becke’s three-parameter hybrid functional (B3LYP) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : AutoDock or Schrödinger Suite evaluates binding affinities to targets like α-glucosidase. Studies on similar compounds show interactions with catalytic residues (e.g., ASP352) .
Q. What strategies address low yields in oxadiazole cyclization reactions?
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Catalyst selection : Piperidine or PCl improves cyclization efficiency .
- Temperature control : Reflux conditions (80–100°C) balance yield and decomposition .
Q. How do structural modifications influence biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance antiglycation activity (IC = 160.2 µM vs. rutin’s 295.09 µM) .
- Heterocyclic fusion : Thieno[2,3-d]pyrimidine hybrids exhibit improved antimicrobial activity compared to parent oxadiazoles .
Q. How can crystallographic data resolve contradictory bioactivity results?
- Conformational analysis : Crystal structures reveal spatial arrangements (e.g., dihedral angles between oxadiazole and phenyl rings) that impact receptor binding .
- Polymorphism screening : Different crystal forms (e.g., monoclinic vs. orthorhombic) may alter solubility and bioavailability .
Methodological Challenges and Solutions
Q. What experimental pitfalls occur in synthesizing carbohydrazide intermediates?
- Side reactions : Hydrazide oxidation can form diazenes. Mitigation: Use inert atmospheres (N) and low temperatures .
- Purification issues : Column chromatography (silica gel, ethyl acetate/hexane) separates polar byproducts .
Q. How are in vitro-to-in vivo translation challenges addressed?
- Drosophila models : Flies fed oxadiazole derivatives (e.g., 5a, 5b) show reduced glucose levels, validating in vitro enzyme inhibition .
- Pharmacokinetic profiling : HPLC-MS quantifies plasma concentrations and metabolite identification .
Q. What statistical approaches validate biological data reproducibility?
- Dose-response curves : Nonlinear regression (GraphPad Prism) calculates EC/IC with 95% confidence intervals .
- ANOVA : Tests significance between compound-treated and control groups (e.g., p < 0.05 for α-glucosidase inhibition) .
Data Contradiction Analysis
Q. Why do some studies report divergent antimicrobial activities for similar oxadiazoles?
Q. How to reconcile discrepancies in DFT-predicted vs. experimental electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
